
2-Chloro-6-(methylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-6-(methylsulfonyl)pyridine” is a chemical compound with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 .
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-Chloro-6-(methylsulfonyl)pyridine”, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(methylsulfonyl)pyridine” includes a pyridine ring with a chlorine atom and a methylsulfonyl group attached at the 2nd and 6th positions, respectively .Physical And Chemical Properties Analysis
“2-Chloro-6-(methylsulfonyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 384.3±42.0 °C at 760 mmHg, and a flash point of 186.2±27.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用
Synthesis of Prazoles : This compound is used in the modified synthesis of prazoles, which are critical in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis, and chlorination steps, with a focus on green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Preservatives : Trichloro- and tetrachloro-4-(methylsulfonyl) pyridines, related compounds, are effective as industrial preservatives due to their wide spectrum of activity against microorganisms. They have applications as mildewcides in exterior paints and preservatives in various products like asphalt, paper, and textiles (Wolf & Bobalek, 1967).
Spin-Crossover and Phase Changes in Iron(II) Complexes : The oxidation of related sulfur-substituted pyridine compounds results in iron(II) complexes that exhibit spin-crossover and crystallographic phase changes. This showcases the compound's role in studying magnetic and structural properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Antiviral Activity : Related pyridine compounds demonstrate significant antiviral activity against human, simian, and bovine rotaviruses, as well as varied activity against enteroviruses and paramyxoviruses (Kenny et al., 1986).
Synthesis of Cyclooxygenase-2 Inhibitors : 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines, a related group of compounds, have been synthesized for inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Friesen et al., 1998).
Catalysts in Asymmetric Hydrogenation : Electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, similar to 2-Chloro-6-(methylsulfonyl)pyridine, are used in synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which are applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes (Qu et al., 2014).
Safety and Hazards
“2-Chloro-6-(methylsulfonyl)pyridine” is labeled with the signal word “Warning” and is associated with hazard statements . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
将来の方向性
作用機序
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions , it likely plays a role in the synthesis of various organic compounds, affecting the pathways these compounds are involved in.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions , it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules.
特性
IUPAC Name |
2-chloro-6-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPANUISJDYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(methylsulfonyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

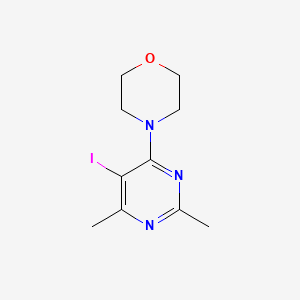
![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)
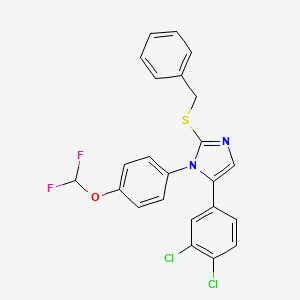
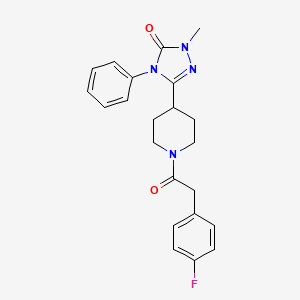
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
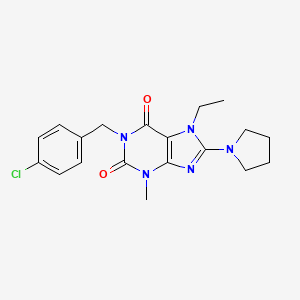
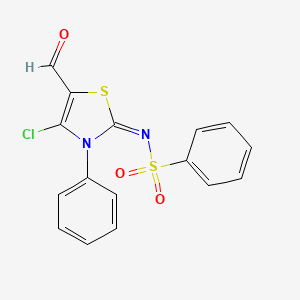
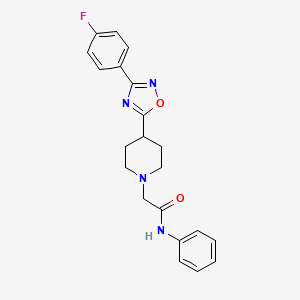
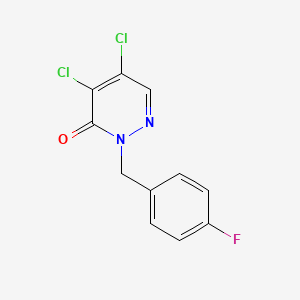
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)